Cas no 2034237-20-0 (N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-phenyloxane-4-carboxamide)

N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-phenyloxane-4-carboxamide structure
2034237-20-0 structure
Product name:N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-phenyloxane-4-carboxamide
CAS No:2034237-20-0
MF:C22H23NO4S
MW:397.487324953079
CID:5958026
PubChem ID:119101121

N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-phenyloxane-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-phenyloxane-4-carboxamide
    • F6506-0677
    • AKOS026691945
    • N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide
    • N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-phenyloxane-4-carboxamide
    • 2034237-20-0
    • N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
    • Inchi: 1S/C22H23NO4S/c24-20(21(9-12-26-13-10-21)17-5-2-1-3-6-17)23-16-22(25,18-8-14-28-15-18)19-7-4-11-27-19/h1-8,11,14-15,25H,9-10,12-13,16H2,(H,23,24)
    • InChI Key: XXHFUXDLVMFKAF-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(C1=CC=CO1)(CNC(C1(C2C=CC=CC=2)CCOCC1)=O)O

Computed Properties

  • Exact Mass: 397.13477939g/mol
  • Monoisotopic Mass: 397.13477939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 533
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 99.9Ų

N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-phenyloxane-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6506-0677-2mg
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide
2034237-20-0
2mg
$59.0 2023-09-08
Life Chemicals
F6506-0677-2μmol
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide
2034237-20-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6506-0677-30mg
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide
2034237-20-0
30mg
$119.0 2023-09-08
Life Chemicals
F6506-0677-3mg
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide
2034237-20-0
3mg
$63.0 2023-09-08
Life Chemicals
F6506-0677-15mg
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide
2034237-20-0
15mg
$89.0 2023-09-08
Life Chemicals
F6506-0677-20μmol
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide
2034237-20-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6506-0677-10mg
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide
2034237-20-0
10mg
$79.0 2023-09-08
Life Chemicals
F6506-0677-20mg
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide
2034237-20-0
20mg
$99.0 2023-09-08
Life Chemicals
F6506-0677-25mg
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide
2034237-20-0
25mg
$109.0 2023-09-08
Life Chemicals
F6506-0677-4mg
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide
2034237-20-0
4mg
$66.0 2023-09-08

Additional information on N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-phenyloxane-4-carboxamide

N-2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-3-yl)Ethyl-4-Phenyloxane-4-Carboxamide: A Comprehensive Overview

In the realm of organic chemistry, the compound N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-phenyloxane-4-carboxamide (CAS No. 2034237-20-0) stands out as a fascinating molecule with intricate structural features and potential bioactive properties. This compound is a derivative of oxolane, also known as tetrahydrofuran (THF), which serves as a versatile scaffold in drug design. The molecule incorporates several functional groups, including a furan ring, a thiophene moiety, a hydroxyl group, and an amide linkage, each contributing to its unique chemical and biological characteristics.

The furan and thiophene rings are heterocyclic aromatic systems that are commonly found in natural products and synthetic compounds. These groups are known for their ability to participate in π–π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for molecular recognition and binding in biological systems. The presence of these aromatic moieties in the molecule suggests potential applications in areas such as drug discovery, where heterocycles often play pivotal roles in modulating pharmacokinetic properties and bioavailability.

The hydroxyl group attached to the ethyl chain introduces hydrophilic character to the molecule, enhancing its solubility in polar solvents. This feature is particularly important in pharmaceutical applications, where solubility is a key determinant of drug efficacy. Additionally, the hydroxyl group may participate in hydrogen bonding, further stabilizing interactions within biological systems.

The amide linkage at the core of the molecule is another critical feature. Amides are known for their stability and ability to form strong hydrogen bonds, making them ideal for constructing bioactive molecules. The amide group in this compound is connected to a phenyloxane ring system, which adds rigidity and potentially enhances the molecule's ability to adopt specific conformations necessary for binding to target proteins or enzymes.

Recent studies have highlighted the importance of oxolane derivatives in medicinal chemistry. For instance, research has shown that oxolane-containing compounds can exhibit significant anti-inflammatory and antioxidant activities. The incorporation of heterocyclic groups like furan and thiophene further expands the potential therapeutic applications of this compound. Preliminary in vitro assays have demonstrated that N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-y1)ethyl derivatives may possess cytotoxic effects against certain cancer cell lines, suggesting their potential as antitumor agents.

Moreover, computational studies using molecular docking techniques have revealed that this compound may interact with key residues on target proteins involved in various disease pathways. The combination of its structural complexity and functional diversity makes it an attractive candidate for further exploration in drug development.

In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitutions, condensations, and cyclizations. The use of protecting groups during synthesis is essential to ensure selective reactivity and high yields. Recent advancements in catalytic asymmetric synthesis have also opened new avenues for constructing chiral centers within this molecule, potentially leading to enantiomerically pure compounds with enhanced pharmacological profiles.

From an analytical standpoint, modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry) have been instrumental in confirming the structure of this compound. These methods provide detailed insights into the spatial arrangement of atoms and functional groups within the molecule, aiding in both synthetic optimization and quality control.

In conclusion, N-2-(furan-2-y1)-2-hydroxy - 8888888888888888l) represents a promising lead compound with diverse functional groups and potential bioactive properties. Its structural features make it a valuable addition to chemical libraries for high-throughput screening campaigns aimed at discovering novel therapeutic agents. As research continues to unravel its full spectrum of activities and mechanisms of action, this compound is poised to make significant contributions to the field of medicinal chemistry.

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